molecular formula C19H16ClFN3O6S Na B194179 5-Hydroxymethylflucloxacillin CAS No. 75524-31-1

5-Hydroxymethylflucloxacillin

Cat. No. B194179
CAS RN: 75524-31-1
M. Wt: 468.87 22.99
InChI Key: ZUBWLMQDPXVIGD-JKIFEVAISA-N
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Description

5-Hydroxymethylflucloxacillin is a synthetic penicillin used in the treatment of Staphylococcal infections . It is believed that adverse reactions to the drug arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction .


Synthesis Analysis

The mechanism of flucloxacillin toxicity has not been fully determined, but it may vary according to drug disposition and be dependent on both metabolism- and immune-mediated events . Cytochrome P450 3A4 metabolises the drug to 5′-hydroxymethyl flucloxacillin, which has been shown to damage bile duct epithelial cells, but not hepatocytes, in culture .


Molecular Structure Analysis

The molecular formula of 5-Hydroxymethylflucloxacillin is C19H17ClFN3O6S . The molecular weight is 469.9 g/mol . The IUPAC name is (2 S ,5 R ,6 R )-6- [ [3- (2-chloro-6-fluorophenyl)-5- (hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .


Chemical Reactions Analysis

Adverse reactions to the drug are believed to arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction . Serum proteins have been shown by adduct-specific antibodies to be modified by flucloxacillin .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxymethylflucloxacillin is 469.9 g/mol . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBWLMQDPXVIGD-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylflucloxacillin

CAS RN

75524-31-1
Record name 5-Hydroxymethylflucloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Gath, B Charles, J Sampson… - The Journal of Clinical …, 1995 - Wiley Online Library
… Blood and urine samples were taken up to 24 hours after drug administration and levels of flucloxacillin and 5‐hydroxymethylflucloxacillin (5‐HMF), a major metabolite, were measured …
Number of citations: 36 accp1.onlinelibrary.wiley.com
RE Jenkins, X Meng, VL Elliott… - PROTEOMICS …, 2009 - Wiley Online Library
… This is important as it reveals that albumin may be used as a biomarker for liver metabolism of flucloxacillin to 5-hydroxymethylflucloxacillin, which may also be related to the severity of …
Number of citations: 145 onlinelibrary.wiley.com
A Maier-Salamon, SA Elgendy, B Meyer… - … Journal of Clinical …, 2017 - search.proquest.com
… , 13, 14, 15, 16], namely the cytochrome P450 3A4 product 5’-hydroxymethlyflucloxacillin (5-OH-FX), and the penicilloic acids of flucloxacillin (FX-PA) and 5’-hydroxymethylflucloxacillin (…
Number of citations: 8 search.proquest.com
F Lakehal, PM Dansette, L Becquemont… - Chemical research in …, 2001 - ACS Publications
… amount of this metabolite in hepatocyte conditioned media was approximately 1% that of the parent compound, we tested the toxic effects of purified 5‘-hydroxymethylflucloxacillin at low …
Number of citations: 94 pubs.acs.org
HC Keun, TJ Athersuch, O Beckonert, Y Wang… - Analytical …, 2008 - ACS Publications
… at 9.4 T (400 MHz 1 H resonance frequency, 376 MHz 19 F resonance frequency) indicated the presence of three major detectable metabolites: 5‘-hydroxymethylflucloxacillin (III) and …
Number of citations: 68 pubs.acs.org
E Andrews, AK Daly - Toxicology, 2008 - Elsevier
… peak ratios of 5′-hydroxymethylflucloxacillin to flucloxacillin to … that the concentration of 5′-hydroxymethylflucloxacillin in … penicilloic acid of 5′-hydroxymethylflucloxacillin, caused by …
Number of citations: 35 www.sciencedirect.com
M Visentin, D Lenggenhager, Z Gai… - Biochimica et Biophysica …, 2018 - Elsevier
… hepatocytes to the flucloxacillin metabolite 5-hydroxymethylflucloxacillin, a product of CYP3A4-… Several studies have shown that flucloxacillin and 5-hydroxymethylflucloxacillin, bind and …
Number of citations: 77 www.sciencedirect.com
AK Daly, PT Donaldson, P Bhatnagar, Y Shen, I Pe'er… - Nature …, 2009 - nature.com
… In vitro studies showed that the CYP3A4-generated 5′-hydroxymethylflucloxacillin metabolite was toxic to human biliary epithelial cells but not to hepatocytes, whereas flucloxacillin …
Number of citations: 109 www.nature.com
Q Zhou, Z Ruan, H Yuan, B Jiang… - Die Pharmazie-An …, 2007 - ingentaconnect.com
… Compared with its parent drug, 5-hydroxymethylflucloxacillin, the major metabolite of flucloxacillin, has less lipid solubility and hence a shorter retention time. Under the HPLC condi…
Number of citations: 19 www.ingentaconnect.com
ID Wilson, JC Lindon… - Handbook of drug …, 2008 - api.taylorfrancis.com
… MHz 19F resonance frequency) detected 5’-hydroxymethylflucloxacillin and both 5R and 5S … This is also true for the major metabolite 5’-hydroxymethylflucloxacillin (III). In contrast, 1H-…
Number of citations: 9 api.taylorfrancis.com

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